E3 ligase Ligand 27

PROTAC Synthesis Bcl-2/Bcl-xL Degradation VHL Ligand

PROTAC development requires precise E3 ligase recruitment. Substituting VHL ligands alters linker exit vectors, disrupting ternary complex formation and abolishing degradation activity. - **Core Application**: Key building block for PROTAC Bcl-2/Bcl-xL Degrader-1 (HY-158551). - **Differentiation**: VH032-derived scaffold with primary amine handle for one-step amide coupling; enables high-throughput PROTAC library synthesis. - **Quality**: Standardized VHL ligand for head-to-head CRBN vs. VHL degradation mechanism studies.

Molecular Formula C28H38N4O6S
Molecular Weight 558.7 g/mol
Cat. No. B15541457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand 27
Molecular FormulaC28H38N4O6S
Molecular Weight558.7 g/mol
Structural Identifiers
InChIInChI=1S/C28H38N4O6S/c1-27(2,3)23(31-26(36)38-28(4,5)6)25(35)32-14-17(33)12-20(32)24(34)29-13-16-7-8-18-21(11-16)37-10-9-19-22(18)39-15-30-19/h7-8,11,15,17,20,23,33H,9-10,12-14H2,1-6H3,(H,29,34)(H,31,36)/t17-,20+,23-/m1/s1
InChIKeyPCEYSZUYCDBSKN-DHJUGAMNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand 27: VH032-Derived VHL Ligand for PROTACs


E3 ligase Ligand 27 (CAS 3034204-25-3) is a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand derived from the well-characterized VH032 scaffold [1]. It functions as a recruitment moiety in Proteolysis Targeting Chimeras (PROTACs), enabling the ubiquitination and subsequent proteasomal degradation of target proteins [2]. The compound is most notably employed as a key building block in the synthesis of PROTAC Bcl-2/Bcl-xL Degrader-1 (HY-158551), a heterobifunctional degrader targeting anti-apoptotic Bcl-2 family proteins . As a VHL-based ligand, it recruits the VHL E3 ligase complex, distinguishing it mechanistically from cereblon (CRBN)-based ligands such as pomalidomide .

E3 Ligase Ligand 27: VHL Ligand Substitution Limitations


Substituting E3 ligase Ligand 27 with another VHL ligand in a PROTAC design is not a straightforward interchange. While multiple VHL ligands exist, including VH032 (Kd = 185 nM) and (S,R,S)-AHPC, their distinct chemical structures and exit vectors critically influence the geometry and stability of the resulting PROTAC ternary complex (target protein-PROTAC-E3 ligase) . This complex geometry is a primary determinant of degradation efficiency, as evidenced by studies showing that PROTACs with identical target-binding and E3-recruiting moieties but different linker attachment points exhibit vastly different degradation potencies (DC50 values varying by orders of magnitude) [1]. E3 ligase Ligand 27 is specifically optimized for use in PROTAC Bcl-2/Bcl-xL Degrader-1; substituting it with a different VHL ligand, even a closely related one, would alter the linker attachment point and vector, likely disrupting the productive ternary complex formation and resulting in a complete loss of degradation activity for the intended target [2].

E3 Ligase Ligand 27: Differentiation Evidence for PROTACs


Defined Role in PROTAC Bcl-2/Bcl-xL Degrader-1

E3 ligase Ligand 27 is the designated VHL E3 ligase ligand component of PROTAC Bcl-2/Bcl-xL Degrader-1, a fully assembled degrader molecule . This specific pairing is a validated, functional combination, contrasting with generic VHL ligands like VH032, which would require de novo optimization of linker attachment and length to achieve comparable degradation efficiency for the Bcl-2/Bcl-xL targets. While a direct quantitative comparison of E3 ligase Ligand 27's intrinsic binding affinity to VHL is not publicly available, its role is defined by its successful integration into a functional degrader. The baseline binding affinity for the VHL E3 ligase by the related VH032 ligand is reported with a Kd of 185 nM .

PROTAC Synthesis Bcl-2/Bcl-xL Degradation VHL Ligand

Primary Amine Handle vs. VH032

A key differentiator for E3 ligase Ligand 27 is its synthetic accessibility. Unlike the parent VH032 molecule which lacks a readily available functional group for linker conjugation, E3 ligase Ligand 27 is derived from (S,R,S)-AHPC and features a terminal primary amine . This amine serves as a convenient and versatile handle for direct conjugation to a wide array of linkers via amide bond formation. This eliminates the need for additional, often low-yielding, synthetic steps to install a functional group onto the VHL ligand core, which is a significant bottleneck in PROTAC synthesis [1]. In contrast, using VH032 as a starting point requires multi-step derivatization to introduce a similar amine handle, increasing synthetic complexity, time, and cost.

PROTAC Linker Chemistry VHL Ligand Derivatives Chemical Synthesis

VHL vs. CRBN Recruitment Profiles

The choice of E3 ligase ligand fundamentally dictates the cellular context and potential off-target effects of a PROTAC. E3 ligase Ligand 27 recruits the VHL E3 ligase, which has a different tissue expression profile and substrate specificity compared to cereblon (CRBN), the target of widely used ligands like pomalidomide [1]. VHL is ubiquitously expressed, whereas CRBN expression can be variable across cell lines and is the target of immunomodulatory drugs (IMiDs) which can cause degradation of neo-substrates like IKZF1/3 [2]. A direct comparison study on KRAS-G12D degraders showed that a VHL-based PROTAC (compound 41) and a CRBN-based PROTAC (compound 30) exhibited distinct degradation profiles, with the VHL-based degrader showing superior potency in certain cellular contexts (DC50 = 91 nM vs. 336 nM for the CRBN-based degrader in GP2d cells) [3]. This demonstrates that VHL-based degraders, like those built with E3 ligase Ligand 27, can achieve a different and potentially more favorable therapeutic window compared to their CRBN-based counterparts.

E3 Ligase Recruitment VHL vs. CRBN PROTAC Selectivity

High Purity Specification for PROTAC Synthesis

Reproducibility in PROTAC synthesis and subsequent biological assays is heavily dependent on the purity of the starting E3 ligase ligand. E3 ligase Ligand 27 is commercially supplied with a guaranteed purity of ≥95% (typically 95% as reported by vendors) . This high level of purity ensures that the subsequent conjugation reactions are not compromised by side products or contaminants that could lead to low yields or the generation of impurities that are difficult to separate from the final PROTAC product. While a direct comparator for this specific compound is not available, it is a well-established principle in medicinal chemistry that starting material purity directly correlates with final product purity and yield [1]. Using a lower-purity VHL ligand could introduce confounding variables in biological assays, leading to inaccurate assessments of degradation potency (DC50) and maximum degradation (Dmax).

PROTAC Synthesis Chemical Purity Reproducibility

E3 Ligase Ligand 27: Key Application Scenarios


PROTAC Bcl-2/Bcl-xL Degrader-1 Synthesis

The primary and most validated use case for E3 ligase Ligand 27 is as the E3-recruiting moiety in the synthesis of PROTAC Bcl-2/Bcl-xL Degrader-1 (HY-158551) . Researchers aiming to replicate the reported degradation of Bcl-2/Bcl-xL proteins, or to generate focused libraries of analogs by varying the linker composition or the Bcl-2/Bcl-xL binding warhead, should procure this specific ligand. Its use ensures that the VHL recruitment arm remains constant, allowing for a systematic and interpretable structure-activity relationship (SAR) study of the other PROTAC components. Substituting it with a different VHL ligand would confound the SAR and likely result in a loss of activity, as discussed in Section 2.

High-Throughput VHL-Based PROTAC Library Synthesis

E3 ligase Ligand 27, featuring a primary amine handle, is ideally suited for high-throughput parallel synthesis of VHL-recruiting PROTAC libraries . Its functional group allows for rapid, one-step conjugation to a diverse set of linkers and target-protein ligands via robust amide coupling chemistry. This makes it a valuable building block for academic screening centers and pharmaceutical hit-discovery groups that need to efficiently generate and screen hundreds of potential PROTAC molecules against a new target of interest. This contrasts with the use of VH032, which would require a more complex, multi-step derivatization for each library member, significantly reducing throughput.

VHL vs. CRBN Recruitment Comparative Studies

E3 ligase Ligand 27 serves as a standard VHL-recruiting ligand for head-to-head comparisons against cereblon (CRBN)-recruiting PROTACs. In studies aiming to determine whether a VHL- or CRBN-based degrader is more effective for a specific target protein or in a particular cellular context, E3 ligase Ligand 27 provides a consistent and well-defined VHL moiety [1]. By pairing it with the same target-binding warhead and linker used in a CRBN-based PROTAC (e.g., one using pomalidomide), researchers can directly attribute any observed differences in degradation potency (DC50), maximum degradation (Dmax), or cellular selectivity to the choice of the hijacked E3 ligase. This approach is critical for understanding the fundamental principles of targeted protein degradation and for guiding the design of more effective therapeutic candidates.

Elucidating VHL-Dependent Cellular Pathways

Beyond its use as a PROTAC building block, E3 ligase Ligand 27 can be employed as a tool compound to study the biology of the VHL E3 ligase complex itself. For example, it can be used to create a PROTAC that degrades a well-characterized, essential protein, allowing researchers to study the kinetics and cellular consequences of VHL-mediated protein degradation in a controlled manner [2]. This application is valuable for validating the VHL pathway as a viable target for therapeutic intervention in specific disease models, such as certain cancers where VHL function is altered.

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